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Compound of Interest

Compound Name: (5-Chloro-3-pyridinyl)methanol

Cat. No.: B151792 Get Quote

Foreword: The Imperative of Analytical Rigor in
Drug Discovery
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds

are paramount. Among these, pyridine derivatives serve as foundational building blocks for a

vast array of pharmacologically active agents. (5-Chloro-3-pyridinyl)methanol (CAS: 22620-

34-4, Formula: C₆H₆ClNO, MW: 143.57 g/mol ) represents a key intermediate, valued for its

specific reactivity and structural contribution to larger, more complex target molecules.[1][2] The

journey from a synthetic concept to a viable drug candidate is paved with analytical data.

Unambiguous characterization of intermediates like this one is not a mere formality; it is the

bedrock of reproducible science, ensuring that subsequent synthetic steps and biological

assays are built upon a foundation of confirmed identity and purity.

This guide provides an in-depth exploration of the essential spectroscopic techniques required

to fully characterize (5-Chloro-3-pyridinyl)methanol. We move beyond simple data reporting,

delving into the causality behind experimental choices and the logic of spectral interpretation.

For researchers, scientists, and drug development professionals, this document serves as both

a reference and a workflow template for achieving analytical certainty.

Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is crucial for the unambiguous assignment of

signals in Nuclear Magnetic Resonance (NMR) spectroscopy. The following structure will be
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used as the reference for all subsequent spectral interpretations.

Caption: IUPAC-consistent numbering for (5-Chloro-3-pyridinyl)methanol.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
2.1. The Diagnostic Power of ¹H NMR

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. It provides precise information about the chemical environment,

connectivity, and relative number of protons (¹H nuclei). For (5-Chloro-3-pyridinyl)methanol, it
allows us to confirm the substitution pattern on the pyridine ring and verify the presence of the

hydroxymethyl group.

2.2. Expected ¹H NMR Spectrum and Interpretation

The spectrum is predicted based on the known spectrum of the parent compound, 3-

pyridinemethanol[3], with adjustments for the electronic effects of the C5-chloro substituent.

The chlorine atom exerts a deshielding inductive effect, which is expected to shift the signals of

nearby protons downfield (to a higher ppm).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Atom
Position

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment
Rationale

H2 ~8.55 d 1H J ≈ 2.0

Aromatic
proton
ortho to
nitrogen,
deshielded.
Small meta-
coupling to
H4.

H4 ~8.05 t 1H J ≈ 2.0

Aromatic

proton

between two

substituents.

Shows small

meta-

coupling to

H2 and H6.

H6 ~8.45 d 1H J ≈ 2.0

Aromatic

proton ortho

to nitrogen,

deshielded.

Small meta-

coupling to

H4.

H7 (-CH₂-) ~4.60 d 2H J ≈ 5.7 Methylene

protons

adjacent to

the aromatic

ring and

hydroxyl

group.

Coupled to
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Atom
Position

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment
Rationale

the hydroxyl

proton.

| H8 (-OH) | ~5.40 | t | 1H | J ≈ 5.7 | Hydroxyl proton, coupled to the adjacent methylene

protons. Position is variable and depends on concentration/solvent. |

Aromatic Region (δ 8.0-8.6 ppm): The three protons on the pyridine ring appear as distinct,

sharp signals in the downfield region, characteristic of aromatic systems. Their specific

splitting patterns (multiplicity) are dictated by spin-spin coupling with neighboring protons.

The small, through-bond coupling constants (~2.0 Hz) are typical for meta-relationships on a

pyridine ring.

Aliphatic Region (δ 4.6-5.5 ppm): The methylene (-CH₂-) and hydroxyl (-OH) protons give

rise to signals in this region. In a dry solvent like DMSO-d₆, the hydroxyl proton's coupling to

the adjacent methylene protons is often observed, resulting in a triplet for the -OH signal and

a doublet for the -CH₂- signal. In contrast, using a solvent like CDCl₃ might lead to a broader

-OH singlet due to faster chemical exchange, causing the -CH₂- signal to appear as a singlet

as well.

2.3. Experimental Protocol: ¹H NMR Spectrum Acquisition

Sample Preparation: Accurately weigh approximately 5-10 mg of (5-Chloro-3-
pyridinyl)methanol. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-

d₆) in a clean, dry NMR tube. The choice of DMSO-d₆ is strategic as it solubilizes the

compound well and its residual proton signal (δ ~2.50 ppm) does not interfere with sample

signals.[4]

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 500 MHz Bruker

instrument).[5]

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.

Perform automated or manual shimming to optimize the magnetic field homogeneity,
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ensuring sharp, symmetrical peaks.

Acquisition: Acquire the spectrum using standard parameters: a 90° pulse angle, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Co-add 16-32 scans to

achieve an adequate signal-to-noise ratio.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the

resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by

referencing the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).[4]

Analysis: Integrate the peaks to determine the relative number of protons and analyze the

multiplicities and coupling constants to confirm the structure.

2.4. Workflow for ¹H NMR Analysis

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
3.1. Probing the Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the carbon

backbone of the molecule. In a standard proton-decoupled experiment, each unique carbon

atom produces a single sharp line, providing a direct count of non-equivalent carbons and

information about their chemical environment (e.g., aromatic, aliphatic, attached to

electronegative atoms).

3.2. Expected ¹³C NMR Spectrum and Interpretation

The spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in

the molecule. The chemical shifts are estimated from data for 3-pyridinemethanol[6] and known

substituent chemical shift (SCS) effects for chlorine.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Atom Position Chemical Shift (δ, ppm) Assignment Rationale

C2 ~148.5
Aromatic carbon ortho to
nitrogen, highly
deshielded.

C3 ~135.0
Aromatic carbon bearing the

hydroxymethyl group.

C4 ~138.0
Aromatic carbon meta to

nitrogen.

C5 ~130.5

Aromatic carbon directly

attached to chlorine (ipso-

carbon).

C6 ~146.0
Aromatic carbon ortho to

nitrogen, deshielded.

| C7 (-CH₂) | ~60.0 | Aliphatic carbon of the hydroxymethyl group, shielded relative to aromatic

carbons. |

Aromatic Region (δ 130-150 ppm): Five signals are expected in this region, corresponding to

the five sp²-hybridized carbons of the pyridine ring. The carbons adjacent to the

electronegative nitrogen atom (C2, C6) are the most deshielded and appear furthest

downfield.

Aliphatic Region (δ ~60 ppm): A single signal is expected for the sp³-hybridized methylene

carbon (C7). Its upfield position relative to the aromatic signals is characteristic of alkyl

carbons.

3.3. Experimental Protocol: ¹³C NMR Spectrum Acquisition

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher

concentration (20-30 mg) may be beneficial due to the lower natural abundance of the ¹³C

isotope.
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Instrument Setup: Use the same locked and shimmed sample.

Acquisition: Select a ¹³C experiment with proton decoupling (e.g., zgpg30). Key parameters

include a wider spectral width (~200 ppm), a longer relaxation delay (2-5 seconds), and a

significantly higher number of scans (e.g., 1024-4096) to compensate for the low sensitivity

of the ¹³C nucleus.

Processing: Similar to ¹H NMR, perform Fourier transform, phasing, and baseline correction.

Reference the spectrum to the solvent signal (DMSO-d₆ septet centered at δ 39.52 ppm).[4]

Infrared (IR) Spectroscopy
4.1. Identifying Functional Groups via Molecular Vibrations

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional

groups present in a molecule. It works by measuring the absorption of infrared radiation, which

excites molecular vibrations (stretching, bending).

4.2. Expected IR Spectrum and Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key

hydroxyl and chloro-aromatic moieties.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

3400–3200 O-H stretch Strong, Broad Hydroxyl (-OH)

3100–3000 C-H stretch Medium Aromatic C-H

2950–2850 C-H stretch Medium Aliphatic C-H (-CH₂)

1600–1450 C=C / C=N stretch Medium-Strong Pyridine Ring

1050–1000 C-O stretch Strong Primary Alcohol

| 800-750 | C-Cl stretch | Strong | Aryl Halide |
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Key Diagnostic Peak: The most prominent and informative feature is the strong, broad

absorption band between 3400-3200 cm⁻¹. This is the classic signature of an O-H group

involved in intermolecular hydrogen bonding, unequivocally confirming the alcohol

functionality.[7]

Ring and Substituent Vibrations: Multiple peaks in the 1600-1450 cm⁻¹ region confirm the

aromatic pyridine ring. The strong C-O stretch and C-Cl stretch further validate the molecular

structure.

4.3. Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal

sample preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with

a solvent like isopropanol and allowing it to dry.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

as it will be subtracted from the sample spectrum to remove interfering signals from

atmospheric CO₂ and H₂O.

Sample Application: Place a small amount (a few milligrams) of the solid (5-Chloro-3-
pyridinyl)methanol directly onto the ATR crystal.

Acquisition: Lower the ATR press arm to ensure firm contact between the sample and the

crystal. Acquire the spectrum, typically co-adding 16-32 scans over a range of 4000-400

cm⁻¹.

Cleaning: Clean the crystal thoroughly after analysis.

High-Resolution Mass Spectrometry (HRMS)
5.1. Determining Elemental Composition with Precision

Mass spectrometry (MS) provides a highly accurate measurement of the mass-to-charge ratio

(m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often using
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techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, can

determine the mass with enough precision to confirm the elemental formula of a compound.[8]

5.2. Expected Mass Spectrum and Interpretation

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

Ion Calculated m/z Observed m/z Rationale

[M+H]⁺ 144.0211
Expected within 5
ppm

Protonated
molecular ion
containing ³⁵Cl.

| [M+H+2]⁺ | 146.0181 | Expected within 5 ppm | Protonated molecular ion containing ³⁷Cl. |

Molecular Ion Isotope Pattern: The most critical diagnostic feature in the mass spectrum of a

monochlorinated compound is the isotopic signature of chlorine. The natural abundance of

³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will exhibit two major peaks

for the protonated molecular ion: one for the molecule containing ³⁵Cl (the [M+H]⁺ peak) and

another, about one-third the intensity, two mass units higher for the molecule containing ³⁷Cl

(the [M+H+2]⁺ peak). Observing this 3:1 isotopic pattern is definitive proof of the presence of

a single chlorine atom.

Exact Mass Confirmation: HRMS provides the exact mass of the [M+H]⁺ ion (e.g., 144.0211

for C₆H₇ClNO⁺). This experimentally determined value can be compared to the calculated

mass for the proposed formula. A match within a narrow tolerance (typically < 5 ppm)

provides extremely high confidence in the elemental composition.[9]

5.3. Experimental Protocol: ESI-TOF HRMS Analysis

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to

promote protonation ([M+H]⁺ formation).

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via

direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow,

temperature) to achieve stable ionization. Set the TOF analyzer to acquire data in positive

ion mode over a relevant mass range (e.g., m/z 50-500).

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to

the analysis to guarantee mass accuracy.

Data Acquisition and Analysis: Acquire the spectrum. Analyze the data to identify the

monoisotopic mass of the [M+H]⁺ peak and confirm the presence and correct ratio of the

[M+H+2]⁺ isotope peak. Use the instrument software to calculate the elemental composition

based on the measured exact mass.

Conclusion: A Multi-faceted Approach to Certainty
The structural elucidation of (5-Chloro-3-pyridinyl)methanol is not achieved by a single

technique but by the synergistic convergence of multiple spectroscopic methods. ¹H and ¹³C

NMR map the proton and carbon frameworks, IR spectroscopy confirms the essential

functional groups, and HRMS validates the elemental formula and the presence of the chlorine

atom. Together, this dataset forms a comprehensive analytical package that provides an

unambiguous and scientifically rigorous confirmation of the molecule's identity and structure, a

critical checkpoint in any research or development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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